molecular formula C27H22N4O5S2 B2956220 N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide CAS No. 932529-02-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

Cat. No. B2956220
CAS RN: 932529-02-7
M. Wt: 546.62
InChI Key: JYWPLDCNYJTPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C27H22N4O5S2 and its molecular weight is 546.62. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

Compounds featuring benzothiazole moieties, similar to the query, have been investigated for their potential in inhibiting PI3Kα and mTOR, key targets in cancer therapy. For instance, a study explored various 6,5-heterocycles to improve metabolic stability for efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, addressing metabolic deacetylation issues of earlier compounds (Stec et al., 2011).

Src Kinase Inhibition and Anticancer Activity

N-Benzyl substituted acetamide derivatives, including thiazole instead of pyridine, synthesized to evaluate Src kinase inhibitory and anticancer activities, underscore the relevance of structural modifications in enhancing biological activities. Unsubstituted N-benzyl derivatives showed inhibition of c-Src kinase, demonstrating potential for cancer therapy (Fallah-Tafti et al., 2011).

Antitumor Activity Evaluation

Synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been conducted, highlighting the antitumor potential of such compounds against a variety of human tumor cell lines, emphasizing the importance of heterocyclic moieties in medicinal chemistry for developing anticancer agents (Yurttaş et al., 2015).

Anti-HIV Activity

Investigations into the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for developing potent anti-HIV agents have shown significant enhancements in anti-HIV activity through modifications at specific positions on the heterocyclic core, demonstrating the critical role of such structures in antiviral research (Mizuhara et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S2/c32-25(28-13-19-10-11-22-23(12-19)36-17-35-22)16-37-27-29-14-24-26(30-27)20-8-4-5-9-21(20)31(38(24,33)34)15-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWPLDCNYJTPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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